Methyl-d3-eugenol
説明
特性
CAS番号 |
89171-89-1 |
|---|---|
分子式 |
C11H11D3O2 |
分子量 |
181.25 |
純度 |
95% min. |
同義語 |
Methyl-d3-eugenol |
製品の起源 |
United States |
準備方法
Synthetic Routes and Reaction Conditions: Methyl-d3-eugenol can be synthesized through the O-methylation of eugenol using deuterated methyl iodide (CD3I) in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethylformamide at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and controlled reaction conditions to ensure the incorporation of deuterium atoms. The product is then purified through distillation or chromatography to achieve the desired purity levels .
化学反応の分析
Types of Reactions: Methyl-d3-eugenol undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for bromination reactions.
Major Products:
Oxidation: Formation of quinones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of brominated derivatives.
科学的研究の応用
Methyl-d3-eugenol has a wide range of applications in scientific research:
作用機序
The mechanism of action of Methyl-d3-eugenol involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: It disrupts the cell membrane integrity of microorganisms, leading to cell lysis and death.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and reactive oxygen species, reducing inflammation.
Antioxidant Activity: It scavenges free radicals and prevents oxidative damage to cells and tissues.
類似化合物との比較
Non-Deuterated Eugenol (C₁₀H₁₂O₂)
- Molecular Weight : 164.20 g/mol .
- Applications : Widely used in dentistry as an analgesic and in food flavoring.
- Key Difference: The absence of deuterium limits its use in isotope dilution mass spectrometry (IDMS), where Methyl-d³-eugenol’s isotopic purity (>98%) ensures minimal interference in trace analysis .
Methyl Eugenol (C₁₁H₁₄O₂)
- Structure: Methoxy group replaces the hydroxyl group in eugenol.
- Toxicity: Demonstrated clear carcinogenicity in F344 rats and B6C3F1 mice via oral exposure, with hepatic and renal tumors observed .
- Regulatory Status: Restricted in consumer products due to carcinogenic risk, unlike Methyl-d³-eugenol, which is primarily used in research settings .
Eugenol Methyl-¹³C-d³ Ether (C₁₀H₉D₃¹³CO)
- Isotopic Labeling : Incorporates both ¹³C and deuterium isotopes.
- Applications: Specialized for dual-isotope tracing in metabolic studies, offering higher precision in tracking biochemical pathways compared to Methyl-d³-eugenol .
Analytical and Functional Comparisons
Analytical Performance
Research Findings and Data Gaps
- Analytical Studies: Demonstrated Methyl-d³-eugenol’s superiority in detecting eugenol residues in aged rum and pharmaceutical products, with recovery rates >95% .
- Data Gaps: Long-term toxicity studies of Methyl-d³-eugenol are lacking, necessitating further research.
Q & A
Q. What are the key considerations for synthesizing and characterizing Methyl-d3-eugenol in isotopic labeling studies?
Methodological Answer: Synthesis of this compound requires precise deuteration at the methyl group, typically achieved via catalytic exchange or Grignard reactions using deuterated reagents. Characterization relies on NMR spectroscopy (e.g., -NMR to confirm deuterium incorporation) and high-resolution mass spectrometry (HRMS) to verify isotopic purity (>98% d3). Researchers must document reaction conditions (temperature, solvent, catalyst) and validate isotopic labeling efficiency using internal standards .
Q. How should researchers design experiments to assess the stability of this compound under varying physiological conditions?
Methodological Answer: Stability studies should include:
- pH-dependent hydrolysis assays (e.g., simulated gastric fluid at pH 1.2 vs. intestinal fluid at pH 6.8) with LC-MS quantification of degradation products.
- Temperature-controlled stability tests (4°C, 25°C, 37°C) over 24–72 hours.
- Use of deuterated solvents to minimize proton exchange artifacts. Data must be normalized to non-deuterated controls to isolate isotope effects .
Q. What analytical techniques are critical for distinguishing this compound from its non-deuterated analog in metabolic studies?
Methodological Answer:
- Gas chromatography-mass spectrometry (GC-MS) with selective ion monitoring (SIM) for mass shifts (e.g., m/z +3 for d3).
- Isotope ratio mass spectrometry (IRMS) to quantify enrichment.
- Fourier-transform infrared spectroscopy (FTIR) to confirm C-D bond presence. Calibration curves using mixed isotopic standards are essential to avoid cross-signal interference .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported metabolic pathways of this compound across in vitro and in vivo models?
Methodological Answer:
- Conduct interspecies comparative metabolism studies (e.g., human hepatocytes vs. rodent models) to identify enzyme-specific disparities.
- Use stable isotope tracer techniques to track deuterium retention in metabolites.
- Apply kinetic modeling to reconcile discrepancies (e.g., differing Km/Vmax values for cytochrome P450 isoforms). Document all protocols in alignment with FAIR data principles to ensure reproducibility .
Q. What statistical approaches are recommended for analyzing dose-response relationships of this compound in toxicological assays?
Methodological Answer:
- Non-linear regression models (e.g., Hill equation) to estimate EC50/LC50 values.
- Bayesian hierarchical modeling to account for batch effects in high-throughput screens.
- Sensitivity analyses to test robustness against outliers, especially in low-dose regimes. Pre-register analysis plans to mitigate bias, as per Recommendation 8.1 of epidemiological guidelines .
Q. How should isotopic effects be controlled when extrapolating this compound pharmacokinetics from animal models to humans?
Methodological Answer:
- Allometric scaling adjusted for deuterium kinetic isotope effects (DKIE), which may reduce metabolic clearance by 2–10%.
- Validate cross-species extrapolation using physiologically based pharmacokinetic (PBPK) modeling with isotope-specific parameters.
- Compare in vitro-in vivo correlation (IVIVC) ratios between deuterated and non-deuterated analogs to quantify isotope impact .
Q. What protocols ensure ethical and regulatory compliance in human exposure studies involving this compound?
Methodological Answer:
- Adhere to ISO 14155:2020 for clinical investigations, including informed consent detailing isotopic compound use.
- Implement pseudonymized data storage with restricted access, as per GDPR (EU 2016/679).
- Predefine criteria for terminating exposure based on biomarkers (e.g., urinary deuterated metabolites exceeding thresholds) .
Methodological Resources
- Data Management : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) via platforms like the EU Common Data Platform on Chemicals .
- Safety Protocols : Refer to IFRA standards for maximum exposure limits and RIFM safety assessments .
- Conflict Resolution : Engage peer review and cross-disciplinary validation to address contradictory findings, as outlined in epidemiological guidelines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
